(2E,4E)-2,4-Decadienoic acid
CAS No.: 30361-33-2
Cat. No.: VC21095730
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 30361-33-2 |
|---|---|
| Molecular Formula | C10H16O2 |
| Molecular Weight | 168.23 g/mol |
| IUPAC Name | (2E,4E)-deca-2,4-dienoic acid |
| Standard InChI | InChI=1S/C10H16O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-9H,2-5H2,1H3,(H,11,12)/b7-6+,9-8+ |
| Standard InChI Key | YKHVVNDSWHSBPA-BLHCBFLLSA-N |
| Isomeric SMILES | CCCCC/C=C/C=C/C(=O)O |
| SMILES | CCCCCC=CC=CC(=O)O |
| Canonical SMILES | CCCCCC=CC=CC(=O)O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
(2E,4E)-2,4-Decadienoic acid has a defined molecular structure with stereochemistry that plays a crucial role in its biological activities. The "E" designation in its name refers to the trans configuration of the double bonds, which affects the compound's reactivity and interaction with biological systems.
Table 1: Molecular Characteristics of (2E,4E)-2,4-Decadienoic Acid
The compound is a derivative of capric acid (decanoic acid) with two double bonds introducing unsaturation at specific positions in the carbon chain . This structural configuration contributes to its biological activity and chemical reactivity, particularly in reactions involving the conjugated double bond system.
Physical Properties
The physical properties of (2E,4E)-2,4-Decadienoic acid determine its behavior in various environments and applications. These properties influence its solubility, stability, and interaction with biological systems.
Table 2: Physical Properties of (2E,4E)-2,4-Decadienoic Acid
| Property | Value | Source |
|---|---|---|
| Density | 0.958 g/cm³ | |
| Boiling Point | 293.6°C at 760 mmHg | |
| Flash Point | 199.4°C | |
| Physical State | Presumed liquid at room temperature based on related compounds |
The relatively high boiling and flash points indicate stability at room temperature, making the compound suitable for various research applications and formulations. The lipophilic nature of the compound, as suggested by its LogP value of 2.76370, indicates moderate lipid solubility, which is relevant for its interaction with cell membranes and potential applications in lipid-based formulations .
Biological Activities
Anti-inflammatory and Antioxidant Effects
(2E,4E)-2,4-Decadienoic acid demonstrates significant anti-inflammatory and antioxidant properties through its interaction with key cellular pathways. Research has shown that the compound stimulates the peroxisome proliferator-activated receptor (PPAR) system, which plays a crucial role in lipid and glucose metabolism. This activation leads to enhanced fatty acid oxidation, reduced triglyceride synthesis, and improved insulin sensitivity.
Additionally, the compound has been found to activate the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation regulation. This dual action on both PPAR and NF-κB pathways positions (2E,4E)-2,4-Decadienoic acid as a potential therapeutic agent for conditions characterized by metabolic dysregulation and chronic inflammation.
Antimicrobial Properties
The antimicrobial activity of (2E,4E)-2,4-Decadienoic acid adds to its potential applications in both agricultural and medical fields. Its structural features, particularly the conjugated double bond system, contribute to its ability to disrupt microbial cell membranes and interfere with essential metabolic processes in pathogenic organisms.
Anti-oomycete Activity
One of the most significant biological activities of (2E,4E)-2,4-Decadienoic acid is its anti-oomycete properties. Research by Zhang et al. identified it as a novel anti-oomycete agent isolated from the coculture of Bacillus subtilis and Trichoderma asperellum . Oomycetes are fungus-like eukaryotic microorganisms that include several important plant pathogens, such as those causing downy mildew, white rust, and various root rots.
The compound's effectiveness against these pathogens makes it particularly valuable in agricultural applications, where oomycete infections can lead to significant crop losses. The specific mechanism of this anti-oomycete activity appears to involve disruption of the cell membrane integrity and inhibition of hyphal growth, although more detailed research is needed to fully elucidate these mechanisms.
Applications
Agricultural Applications
The anti-oomycete properties of (2E,4E)-2,4-Decadienoic acid make it a promising biocontrol agent in agriculture. It can be used to combat oomycete pathogens that are destructive to crops, offering an alternative to harmful chemical inhibitors that often lead to ecological damage and pathogen resistance.
The compound's natural origin and biodegradability contribute to its potential as an environmentally friendly alternative to conventional synthetic fungicides. As agricultural practices increasingly move toward sustainable and eco-friendly approaches, compounds like (2E,4E)-2,4-Decadienoic acid may play a crucial role in integrated pest management strategies.
Table 3: Potential Agricultural Applications of (2E,4E)-2,4-Decadienoic Acid
| Application | Target | Potential Benefit |
|---|---|---|
| Biocontrol agent | Oomycete pathogens | Reduction in crop losses due to pathogen infection |
| Seed treatment | Soil-borne pathogens | Protection during vulnerable early growth stages |
| Post-harvest treatment | Storage pathogens | Extended shelf life and reduced spoilage |
Medical and Nutritional Research
In medical research, the compound's anti-inflammatory and antioxidant properties suggest potential benefits in managing conditions related to inflammation and metabolic disorders. The activation of the PPAR system by (2E,4E)-2,4-Decadienoic acid may offer therapeutic potential for metabolic syndrome, insulin resistance, and related conditions.
Furthermore, the compound's ability to modulate the NF-κB pathway suggests possible applications in treating inflammatory conditions, although further research is needed to establish its efficacy and safety in clinical settings. Nutritional research might also explore the compound's presence in natural food sources and its potential contribution to the health benefits associated with certain diets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume